molecular formula C14H18BBrN2O2 B2765255 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester CAS No. 2377606-89-6

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester

Cat. No.: B2765255
CAS No.: 2377606-89-6
M. Wt: 337.02
InChI Key: XLLMZHRTHXSWQJ-UHFFFAOYSA-N
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Description

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is a versatile organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its unique properties. The compound has the molecular formula C14H18BBrN2O2 and a molecular weight of 337.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester typically involves the reaction of 5-bromo-1-methylindazole with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Bromo-phenylboronic acid, pinacol ester
  • 2-Methylphenylboronic acid, pinacol ester

Uniqueness

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is unique due to its indazole core structure, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

5-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-8-9(16)6-7-11(10)18(5)17-12/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLMZHRTHXSWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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